9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Overview
Description
9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one is a heterocyclic compound that features a unique benzoxadiazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzoxazole with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the desired benzoxadiazocin ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Lacks the chlorine atom, which can affect its reactivity and biological activity.
9-chloro-2-oxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Contains an oxo group instead of a thioxo group, leading to different chemical properties.
Uniqueness
The presence of both the chlorine atom and the thioxo group in 9-chloro-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one imparts unique reactivity and potential biological activity, distinguishing it from similar compounds. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
9-chloro-2-sulfanylidene-3,4-dihydro-1H-6,1,3-benzoxadiazocin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-5-1-2-7-6(3-5)12-9(15)11-4-8(13)14-7/h1-3H,4H2,(H2,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYBLDYNOFWKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(C=C(C=C2)Cl)NC(=S)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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